Phanquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Structural Similarity to Existing Antimalarials

Phanquinone shares some structural similarities with established antimalarial drugs like pamaquine and amodiaquine []. This similarity suggests it might possess similar mechanisms of action against the malaria parasite.

Potential Mode of Action

The proposed mode of action for phanquinone involves inhibiting an enzyme in the malaria parasite called S-adenosylhomocysteine hydrolase (SAHH) []. SAHH plays a crucial role in the parasite's metabolism, and its inhibition could disrupt parasite growth and survival.

Early Stage Research

Studies on phanquinone are currently in the early stages. Research has primarily focused on its in vitro (in a test tube) activity against the malaria parasite [, ]. Further research is needed to evaluate its efficacy and safety in animal models and potentially human trials.

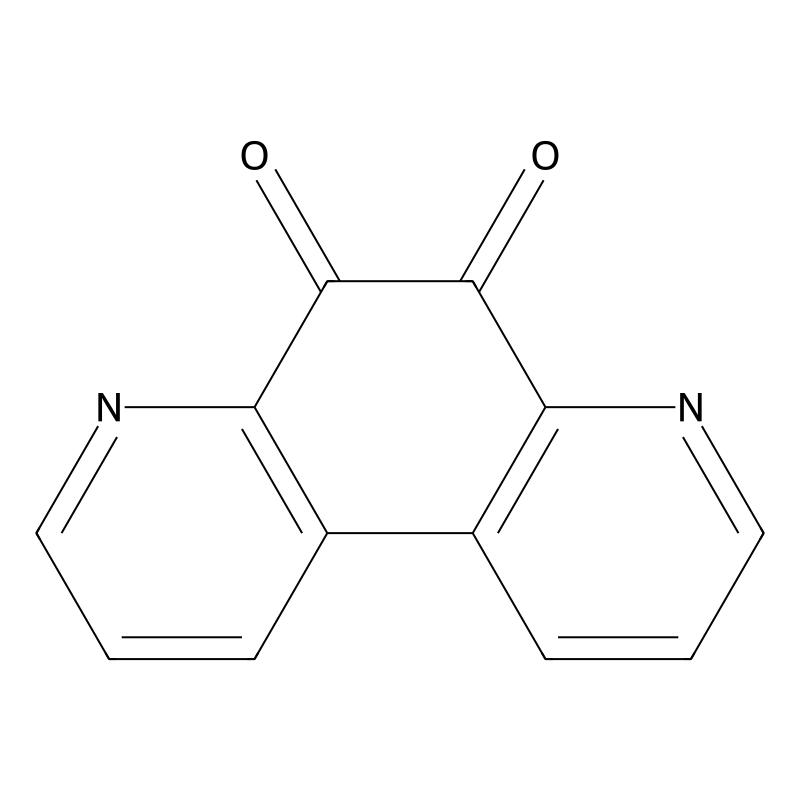

Phanquinone, also known as 5,6-dihydro-4,7-phenanthroline-5,6-dione, is an organic compound classified under o-quinones. Its chemical formula is C₁₂H₆N₂O₂, and it possesses a unique structure characterized by two carbonyl groups attached at the 1- and 2-positions of a phenanthroline backbone. This compound is recognized for its potential applications in various chemical and biological contexts, particularly due to its reactivity and ability to form derivatives with other compounds .

Phanquinone exhibits notable biological activity, including potential cytotoxic effects against cancer cells. Its mechanism of action is thought to involve the generation of reactive oxygen species, leading to oxidative stress within cells. This property makes it a candidate for further research in cancer therapeutics . Furthermore, the compound has been investigated for its interactions with various biological targets, although comprehensive studies on its pharmacodynamics remain limited.

Phanquinone can be synthesized through several methods:

- Oxidation of Phenanthridine: One common approach involves the oxidation of phenanthridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Derivatization Reactions: As mentioned earlier, Phanquinone can also be synthesized through derivatization reactions with primary amines under controlled conditions .

- Chemical Modification: Modifications of existing quinonoid structures can yield Phanquinone through strategic substitutions and functional group transformations.

These methods highlight the versatility in synthesizing Phanquinone from various starting materials.

Phanquinone finds applications across multiple fields:

- Analytical Chemistry: It serves as a derivatization reagent for amino acids and other compounds due to its ability to form fluorescent derivatives.

- Biological Research: Its cytotoxic properties are being explored for potential use in cancer treatment.

- Organic Synthesis: Phanquinone's reactivity allows it to be utilized as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with Phanquinone, particularly within the class of quinones and nitrogen-containing heterocycles. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzoquinone | C₆H₄O₂ | A simple quinone involved in various redox reactions. |

| Naphthoquinone | C₁₀H₈O₂ | Known for its role in biological processes and pigments. |

| Anthraquinone | C₁₄H₈O₂ | Used as a dye and in medicinal chemistry; has multiple functional groups. |

| Chloroquinone | C₉H₇ClO | An antimalarial drug that contains a quinone structure. |

Phanquinone's uniqueness lies in its specific arrangement of nitrogen atoms within a phenanthroline framework combined with its dual carbonyl groups, which enhances its reactivity compared to these similar compounds. This structural arrangement contributes to its distinct biological activities and potential applications.

Oxidation of 4,7-Phenanthroline

The most established and widely documented method for phanquinone synthesis involves the direct oxidation of 4,7-phenanthroline [1] [2]. This classical approach represents the foundation of phanquinone production and has been extensively studied since the compound's initial discovery.

Primary Oxidation Methodologies

The oxidation of 4,7-phenanthroline to phanquinone can be accomplished using several oxidizing agents. Chromic acid remains one of the most effective oxidants, providing yields of 65-95% under optimized conditions [3]. The reaction proceeds through a two-electron oxidation mechanism, converting the aromatic phenanthroline backbone to the corresponding orthoquinone structure.

Ferric chloride in dimethylformamide represents another well-established oxidation protocol [4]. This method offers the advantage of milder reaction conditions compared to chromic acid oxidation, operating at temperatures between 80-100°C. The reaction typically requires 2-6 hours for completion and provides yields in the range of 70-85%.

Silver oxide has emerged as a particularly useful oxidant for laboratory-scale synthesis [5]. When employed in tetrahydrofuran with nitric acid as a co-oxidant, silver oxide facilitates clean conversion of 4,7-phenanthroline to phanquinone with minimal side product formation. The reaction proceeds at 0°C initially, followed by warming to room temperature, providing yields of 85-92%.

Mechanistic Considerations

The oxidation mechanism involves initial electron abstraction from the phenanthroline nitrogen atoms, followed by nucleophilic attack of water or hydroxide ions at the 5,6-positions. Subsequent elimination and rearrangement steps lead to formation of the quinone functionality [6]. The reaction requires careful pH control to prevent overoxidation or decomposition of the sensitive quinone product.

Nitration-Reduction-Oxidation Pathway

An alternative classical synthesis route employs a nitration-reduction-oxidation sequence starting from 6-methoxy-4,7-phenanthroline [7] [8]. This method was originally developed by Druey and Schmidt and represents one of the earliest systematic approaches to phanquinone synthesis.

Nitration Step

The synthesis commences with the nitration of 6-methoxy-4,7-phenanthroline using fuming nitric acid (density 1.51) in concentrated sulfuric acid [7] [8]. The reaction mixture is cooled with an ice-sodium chloride bath during the initial nitric acid addition, then heated to 120°C for 2 hours. This harsh nitration introduces nitro groups at strategic positions on the phenanthroline ring system.

Reduction and Oxidation

Following nitration, the reaction mixture is poured onto ice and neutralized to pH 7 using sodium hydroxide solution. The resulting precipitate is collected by filtration and purified by recrystallization from methanol. Under optimized conditions, this procedure yields 90% of pure phanquinone as pale yellow crystals with a melting point of 295°C [7] [8].

Advantages and Limitations

This pathway offers the advantage of providing phanquinone in a single synthetic transformation from a readily available methoxy-substituted precursor. However, the method requires harsh reaction conditions and generates significant quantities of acidic waste, limiting its attractiveness for large-scale production.

Modern Synthetic Approaches

Halogen Acid/Salt Oxidation Methods

Recent developments in phanquinone synthesis have focused on milder oxidation conditions using halogen-based oxidizing systems [9] [10]. These methods represent a significant advancement over traditional harsh oxidation protocols.

Iron(III) Porphyrin Catalysis

A particularly promising approach employs iron(III) porphyrins in combination with (diacetoxyiodo)benzene for the oxidative conversion of phenanthroline derivatives [9]. This method utilizes T(p-NO₂)PPFeCl as the catalyst in the presence of water, operating at 85-90°C for 2 hours. The catalytic system demonstrates remarkable activity for the desired oxidation reaction while maintaining excellent selectivity.

The use of iron(III) porphyrins offers several advantages: (1) lower toxicity compared to chromium-based oxidants, (2) cost-effectiveness due to the catalytic nature of the process, and (3) environmental compatibility [9]. The method provides yields of 50-75% depending on the specific porphyrin catalyst employed and reaction conditions.

Halogenated Quinone Intermediates

Alternative halogen-based approaches utilize halogenated quinones as both oxidants and synthetic intermediates [10] [11]. These methods exploit the ability of halogenated quinones to enhance decomposition of hydroperoxides and generate reactive oxygen species through metal-independent mechanisms.

The reactivity of halogenated quinones follows the order: 2,3-dichloro-1,4-benzoquinone > tetrachloro-1,4-benzoquinone > tetrabromo-1,4-benzoquinone [10]. This ordering reflects the influence of halogen substitution pattern on oxidative reactivity and suggests opportunities for fine-tuning reaction conditions through judicious choice of halogenated oxidant.

Optimization of Reaction Parameters

Modern synthetic approaches emphasize systematic optimization of reaction parameters to maximize yield and minimize environmental impact. Key variables include temperature, solvent choice, reaction time, and reagent stoichiometry.

Temperature Optimization

Temperature control represents a critical parameter in phanquinone synthesis. Excessive temperatures (>150°C) lead to decomposition of the quinone product, while insufficient temperatures (<60°C) result in incomplete conversion of starting materials [12]. Optimal temperature ranges vary depending on the specific oxidation method employed, typically falling between 80-120°C for most synthetic routes.

Solvent Selection

Solvent choice significantly influences both reaction rate and product selectivity. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results compared to protic solvents [4]. The use of mixed solvent systems, particularly combinations of organic solvents with controlled amounts of water, can enhance reaction efficiency while facilitating product isolation.

Stoichiometric Considerations

The molar ratio of oxidant to substrate requires careful optimization to achieve maximum conversion while minimizing overoxidation. Most successful syntheses employ oxidant-to-substrate ratios between 1.2:1 and 2.0:1 [5] [9]. Excess oxidant can lead to decomposition or formation of complex quinone derivatives, while insufficient oxidant results in incomplete conversion.

Purification Techniques

Effective purification of phanquinone presents unique challenges due to the compound's sensitivity to light, air, and elevated temperatures. Multiple purification strategies have been developed to address these challenges while maintaining high product purity.

Recrystallization Methods

Recrystallization from methanol represents the most widely employed purification technique for phanquinone [7] [8]. The compound exhibits good solubility in hot methanol (approximately 1.5 mL per gram) and crystallizes as pale yellow crystals upon cooling. The recrystallization process typically achieves purities of 95-98% with recoveries of 85-92%.

Alternative recrystallization solvents include high-boiling petroleum ether (100-120°C), which requires larger solvent volumes (30-35 mL per gram) but provides excellent removal of colored impurities [13]. Ethanol-water mixtures have also been employed successfully, particularly for removing inorganic salt impurities.

Chromatographic Purification

High-performance liquid chromatography (HPLC) provides the highest achievable purity levels for phanquinone, routinely delivering products with >99% purity [14] [15]. Reverse-phase C18 columns with acetonitrile-water mobile phases enable excellent separation of phanquinone from structural analogs and synthetic impurities.

Column chromatography on silica gel offers a practical alternative for preparative-scale purification [16]. Gradient elution systems using combinations of chloroform, methanol, and other organic solvents provide effective separation while maintaining reasonable throughput. Typical silica gel purification achieves purities of 98-99% with recoveries of 80-90%.

Specialized Purification Techniques

Steam distillation has been successfully applied to phanquinone purification, particularly for removing high-boiling impurities and inorganic residues [17]. The technique requires careful temperature control to prevent thermal decomposition, but can achieve purities of 92-96% when properly executed.

Sublimation under reduced pressure (100-150°C, <1 mmHg) provides another effective purification method, particularly for removing non-volatile impurities [8]. This technique achieves purities of 96-99% but is limited to laboratory-scale applications due to equipment requirements and relatively low throughput.

Industrial-Scale Production Challenges

Scaling phanquinone synthesis from laboratory to industrial production presents numerous technical, economic, and environmental challenges that must be systematically addressed.

Raw Material Economics

The high cost of 4,7-phenanthroline starting material represents a significant economic barrier to large-scale phanquinone production [18]. Current market prices for 4,7-phenanthroline range from $200-500 per kilogram depending on purity and supplier, contributing 25-40% to overall production costs. This economic challenge has motivated research into alternative starting materials and more efficient synthetic routes.

Development of cost-effective 4,7-phenanthroline synthesis represents a critical enabler for industrial phanquinone production. Recent advances in phenanthroline synthesis using glycerol-based feedstocks and microwave-assisted methods show promise for reducing raw material costs [19].

Heat Transfer and Reaction Engineering

Large-scale oxidation reactions pose significant heat transfer challenges due to the exothermic nature of quinone formation [20]. Industrial reactors must incorporate sophisticated heat exchange systems to maintain uniform temperature distribution and prevent hot spots that could lead to product decomposition or safety hazards.

Continuous flow reactor technology offers potential solutions to heat transfer limitations while improving process control and product consistency [21]. These systems enable precise temperature control through enhanced surface-area-to-volume ratios and eliminate the batch-to-batch variability common in traditional stirred tank reactors.

Waste Treatment and Environmental Compliance

Traditional phanquinone synthesis methods generate significant quantities of acidic waste and toxic byproducts requiring expensive treatment [18]. Chromic acid oxidation, while effective, produces chromium-containing waste that necessitates specialized disposal procedures and regulatory compliance.

The development of environmentally benign synthetic routes has become a priority for industrial implementation. Electrochemical synthesis offers particular promise in this regard, as it eliminates toxic chemical oxidants and produces only minimal waste streams [20].

Product Stability and Storage

Phanquinone's sensitivity to light and oxygen creates unique challenges for industrial handling and storage. The compound undergoes slow degradation in the presence of air and light, forming colored decomposition products that reduce product quality [13].

Industrial storage systems must incorporate inert atmosphere protection, light-proof containers, and temperature control to maintain product stability during extended storage periods. Antioxidant additives and controlled atmosphere packaging represent potential solutions for extending product shelf life.

Green Chemistry Approaches to Phanquinone Synthesis

The development of environmentally sustainable synthesis methods for phanquinone has emerged as a critical research priority, driven by increasing regulatory pressure and corporate sustainability initiatives.

Biocatalytic Approaches

Enzymatic oxidation systems offer promising alternatives to traditional chemical oxidants [22]. Flavohemoglobin enzymes from bacterial sources demonstrate the ability to catalyze quinone formation under mild aqueous conditions. These biocatalytic systems operate at ambient temperature and pressure while producing minimal waste.

Research into pyrroloquinoline quinone (PQQ)-dependent enzymes has revealed potential for quinone synthesis through biomimetic pathways [6]. These systems utilize molecular oxygen as the terminal oxidant and produce water as the only byproduct, representing an ideal green chemistry approach.

Electrochemical Green Synthesis

Electrochemical oxidation represents one of the most promising green chemistry approaches for phanquinone synthesis [23] [24] [25]. These methods eliminate the need for chemical oxidants, operate under mild conditions, and produce minimal waste streams.

Recent developments in electrochemical quinone synthesis have demonstrated the ability to achieve high current efficiencies (>85%) while maintaining excellent product selectivity [24]. The use of conventional batch reactors or innovative flow cell designs enables scalable implementation of electrochemical methods.

Solvent-Free and Alternative Media

Research into solvent-free synthesis methods has shown potential for reducing environmental impact while improving process economics [26]. Solid-state oxidation reactions using supported oxidants can eliminate organic solvent requirements while maintaining reasonable reaction rates and selectivity.

Supramolecular solvent systems and ionic liquids represent alternative reaction media that can be recycled and reused, reducing overall solvent consumption [27]. These systems often provide enhanced selectivity and simplified product isolation compared to conventional organic solvents.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AX - Other agents against amoebiasis and other protozoal diseases

P01AX04 - Phanquinone

Other CAS

Wikipedia

Dates

2: COUDERT J, GARIN JP. [Trial treatment of hepatic distomiasis in humans with 4,7-phenanthroline-5, 6-quinone (11,925 c. or entobex Ciba)]. Lyon Med. 1959 Mar 22;91(12):527-30 passim. French. PubMed PMID: 13643031.

3: Gatti R, Gioia MG, Andreatta P, Pentassuglia G. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. J Pharm Biomed Anal. 2004 Apr 16;35(2):339-48. PubMed PMID: 15063467.

4: Shabir GA, Forrow NJ. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. J Chromatogr Sci. 2005 Apr;43(4):207-12. PubMed PMID: 15975237.

5: Gioia MG, Gatti R, Minarini A. LC determination of leuprolide component amino acids in injectable solution by phanquinone pre-column derivatization labelling procedure. J Pharm Biomed Anal. 2005 Apr 29;37(5):1135-41. PubMed PMID: 15862697.

6: Gatti R, Gioia MG. Liquid chromatographic fluorescence determination of amino acids in plasma and urine after derivatization with phanquinone. Biomed Chromatogr. 2008 Feb;22(2):207-13. PubMed PMID: 18004736.

7: Freyvogel TA, Gyr K. [Diarrhea caused by parasites]. Z Gastroenterol Verh. 1982 Apr;17:83-90. German. PubMed PMID: 6191465.

8: Chaiyabutr N, Tesprateep T, Loypetjra P, Pichaicharnarong A. Urinary bladder effects after oral dosages of the antidiarrhoeal drug (clioquinol/phanquinone/oxyphenonium bromide) in experimental dogs. J Med Assoc Thai. 1985 Dec;68(12):649-53. PubMed PMID: 2937868.

9: Husseini R, Stretton RJ. Studies on the antibacterial activity of phanquone: effect on metabolic activities of Escherichia coli and Staphylococcus aureus. Microbios. 1981;30(119):7-18. PubMed PMID: 7029215.

10: ANGIONI G. [Preliminary note on the therapy of intestinal amebiasis with phenanthroline-quinone derivatives (entobex)]. Minerva Med. 1958 Jun 20;49(49):2463-7. Italian. PubMed PMID: 13565687.

11: TALAAT SM. Intestinal amoebiasis, its treatment with entobex and mexaform. J Egypt Med Assoc. 1961;44:569-72. PubMed PMID: 13919297.

12: MARETIC Z. [Treatment of amebiasis and other intestinal affections wth entobex]. Ann Soc Belg Med Trop (1920). 1959 Oct 31;39:653-62. French. PubMed PMID: 14421017.

13: Agrawal A, Maitra SC, Sagar P. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200. J Commun Dis. 1991 Mar;23(1):66-70. PubMed PMID: 1918871.

14: GHOSH PK, GUPTA S. Entobex in amoebiasis. Ann Biochem Exp Med. 1960;20(Suppl):461-3. PubMed PMID: 13898236.

15: Mett H, Gyr K, Zak O, Vosbeck K. Duodeno-pancreatic secretions enhance bactericidal activity of antimicrobial drugs. Antimicrob Agents Chemother. 1984 Jul;26(1):35-8. PubMed PMID: 6236746; PubMed Central PMCID: PMC179912.

16: Degen PH, Brechbühler S, Schäublin J, Riess W. The determination of phanquone in biological material by gas-liquid chromatography. J Chromatogr. 1976 Apr 7;118(3):363-70. PubMed PMID: 3515.

17: Husseini R, Stretton RJ. Studies on the antibacterial activity of phanquone: chelating properties in relation to mode of action against Escherichia coli and Staphylococcus aureus. Microbios. 1980;29(116):109-25. PubMed PMID: 7022141.